Pentamidine mesylate

Vue d'ensemble

Description

Pentamidine mesylate is an antimicrobial compound primarily used to treat various parasitic infections, including African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia. It belongs to the aromatic diamidine family of medications and has been in medical use since 1937 . This compound is known for its ability to interfere with the synthesis of DNA, RNA, and proteins, making it effective against a range of pathogens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentamidine mesylate can be synthesized through a series of chemical reactions involving the condensation of 4,4’-diaminodiphenylmethane with pentanedioic acid. The reaction typically involves the use of methanesulfonic acid as a catalyst and solvent. The resulting product is then purified through recrystallization to obtain this compound in its pure form .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and pH levels. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical composition and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Pentamidine mesylate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pentamidine mesylate is an antimicrobial medication with a variety of applications, including the treatment of leishmaniasis and African trypanosomiasis . It was introduced in 1973 for the treatment of cutaneous leishmaniasis in Surinam . Pentamidine is available in most countries as the isetionate salt .

Medical Applications

- Treatment of Infections this compound is used to treat cutaneous leishmaniasis and African trypanosomiasis . It has also been used to treat Balamuthia infections .

- Pneumocystis Pneumonia (PCP) Pentamidine is used in the treatment and prevention of PCP, caused by Pneumocystis jirovecii . It is also used to prevent PCP in adults with HIV who have a history of PCP or a CD4+ count ≤ 200mm³ .

- Other uses Pentamidine is also identified as a potential small molecule antagonist that disrupts the interaction between S100P and RAGE receptor and has been proposed for use as an antitumor drug .

Clinical Studies

- A study comparing this compound and pentamidine isethionate in the treatment of cutaneous leishmaniasis in Surinam found a cure rate (healing without relapse) of nearly 90% in both treatment groups. Relapses were seen in approximately 10% of patients in both groups .

- Minor side effects, such as pain at the injection site, bitter taste, and nausea, were seen with both drugs in about 65% of patients . Complaints of the respiratory tract were less common in the this compound-treated group .

Special populations

- Pregnancy It has not been shown to cause birth defects in animal studies when given intravenously. There are no controlled studies to show if pentamidine can harm the fetus in pregnant women. It is only recommended if the drug of choice trimethoprim-sulfamethoxazole is contraindicated .

- Breastfeeding There is no information regarding the excretion of pentamidine in breast milk, but since the adverse effects on breastfed infants are unknown currently, it is recommended by the manufacturer for the infant to not be breastfed or for the mother to stop the drug. Risks versus benefits for the mother should be considered when making this decision .

- Children Pentamidine can be used in the prevention of PCP in children with HIV who cannot tolerate Trimethoprim/Sulfamethoxazole and can use a nebulizer. Intravenous solutions of pentamidine should only be used in children with HIV older than 2 years old when other treatments are unavailable .

Formulation Differences and Dosing

Mécanisme D'action

The exact mechanism of action of pentamidine mesylate is not fully understood. it is believed to interfere with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This inhibition disrupts the replication and transcription processes in pathogens, leading to their death . This compound targets various molecular pathways, including oxidative phosphorylation and nucleotide incorporation into nucleic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Suramin: Another antiprotozoal agent used to treat African trypanosomiasis.

Eflornithine: Used in combination with nifurtimox for the treatment of late-stage African trypanosomiasis.

Melarsoprol: An organoarsenic compound used to treat second-stage African trypanosomiasis.

Uniqueness

Pentamidine mesylate is unique due to its broad-spectrum antimicrobial activity and its ability to be administered through various routes, including intravenous, intramuscular, and inhalation. Unlike some similar compounds, this compound is effective in both early and late stages of parasitic infections and has a relatively well-tolerated side effect profile .

Propriétés

Numéro CAS |

6823-79-6 |

|---|---|

Formule moléculaire |

C20H28N4O5S |

Poids moléculaire |

436.5 g/mol |

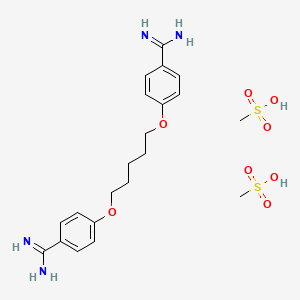

Nom IUPAC |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;methanesulfonic acid |

InChI |

InChI=1S/C19H24N4O2.CH4O3S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;1-5(2,3)4/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);1H3,(H,2,3,4) |

Clé InChI |

LCNPURURRXMYET-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N |

SMILES canonique |

CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N |

Apparence |

Solid powder |

Key on ui other cas no. |

6823-79-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Diamidine Lomidine NebuPent Pentacarinat Pentam Pentamidin Pentamidine Pentamidine Isethionate Pentamidine Mesylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.